molecular formula C13H19NO2 B186064 4-ethoxy-N-(2-methylpropyl)benzamide CAS No. 6284-00-0

4-ethoxy-N-(2-methylpropyl)benzamide

Cat. No.: B186064
CAS No.: 6284-00-0
M. Wt: 221.29 g/mol
InChI Key: CPABGRYUYDOHDX-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and a branched 2-methylpropyl (isobutyl) group on the amide nitrogen. This compound belongs to a broader class of aromatic amides, which are widely studied for their pharmacological and material science applications due to their tunable electronic and steric properties. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (calculated).

Properties

CAS No.

6284-00-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-ethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

CPABGRYUYDOHDX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Electronic Effects

Substituent Position and Polarity
  • 4-Ethoxy-N-(2-methylpropyl)benzamide Ethoxy group at the para position enhances electron-donating resonance effects, increasing the electron density of the benzamide ring.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
    • Two methoxy groups at the 3,4-positions create stronger electron-donating effects than a single ethoxy group. The ethyl linker to the amide nitrogen improves conformational flexibility compared to the rigid isobutyl group .
  • 4-Ethoxy-N-(2-iodophenyl)benzamide
    • Iodo substitution at the ortho position introduces significant steric hindrance and electron-withdrawing effects, altering reactivity and binding affinity in biological systems .
Functional Group Variations
  • The propyl chain offers intermediate steric bulk compared to isobutyl .
  • 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
    • Sulfamoyl and benzothiazole groups introduce strong electron-withdrawing effects and planar heterocyclic rigidity, contrasting with the simpler benzamide scaffold of the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Substituents
This compound C₁₃H₁₉NO₂ 221.30 Not reported ~2.8 Ethoxy (para), Isobutylamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.34 90 ~2.1 3,4-Dimethoxy, Ethylamide linker
4-Ethoxy-N-(2-iodophenyl)benzamide C₁₅H₁₄INO₂ 379.19 Not reported ~3.5 Iodo (ortho)
N-(4-Methoxybenzo[d]thiazol-2-yl)benzamide derivatives Varies 300–450 142–143 ~1.5–3.0 Benzothiazole, Methoxy

Key Observations :

  • Polarity : Ethoxy and methoxy groups increase hydrophilicity, but bulky alkyl chains (e.g., isobutyl) counteract this by enhancing lipophilicity.
  • Melting Points : Crystalline derivatives with rigid substituents (e.g., benzothiazole ) exhibit higher melting points than flexible analogs.

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